molecular formula C11H10N2O2 B1602775 3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid CAS No. 628297-55-2

3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid

Cat. No. B1602775
M. Wt: 202.21 g/mol
InChI Key: OBOMYSVFLSMYLV-UHFFFAOYSA-N
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Description

“3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid” is a chemical compound with the molecular formula C11H10N2O2 . It is a heterocyclic compound that is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of “3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid” is characterized by a pyrazole ring attached to a benzene ring via a carboxylic acid group . The pyrazole ring contains a methyl group, which contributes to the compound’s unique chemical properties .


Physical And Chemical Properties Analysis

“3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid” is a white to yellow solid . It has a molecular weight of 202.21 . The compound has a melting point of 138.5-139.5°C . Its density is predicted to be 1.24±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Characterization

  • Coordination Polymers : Research involving the synthesis of coordination polymers highlights the utilization of related compounds in creating structures with potential luminescent and magnetic properties (He et al., 2020).

  • Novel Polyfunctionally Substituted Pyrazolo[1,5-a]pyrimidines : A study on the regioselective synthesis of novel compounds under solvent-free conditions showcases the chemical versatility of related compounds, contributing to the development of new synthetic methodologies (Quiroga et al., 2007).

Applications in Catalysis

  • Ionic Liquids with Supramolecular Polymeric Aggregation : Research demonstrates the use of benzoic acid derivatives in creating ionic liquids that exhibit significant catalytic activity and phase transfer catalytic capabilities in organic synthesis (Javed et al., 2021).

Biological and Pharmacological Studies

  • Antitumor, Antifungal, and Antibacterial Activities : A study examining pyrazole derivatives for their biological activities provides insights into the potential pharmacophore sites for developing antitumor, antifungal, and antibacterial agents (Titi et al., 2020).

Structural and Theoretical Analysis

  • X-Ray Crystal Studies : Investigations into the crystal structures of pyrazole derivatives contribute to our understanding of molecular interactions, which is crucial for the design of compounds with specific properties (Kumara et al., 2018).

Safety And Hazards

“3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid” is classified as a non-combustible solid . It carries the hazard statements H302, H315, H319, H335, and H412, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

3-(2-methylpyrazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-10(5-6-12-13)8-3-2-4-9(7-8)11(14)15/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOMYSVFLSMYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595018
Record name 3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid

CAS RN

628297-55-2
Record name 3-(1-Methyl-1H-pyrazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 3-(1-methyl-1H-pyrazol-5-yl)benzoate (200 mg, 0.93 mmol) in MeOH (3 mL) was added aqueous NaOH (1 mL, 0.4M). The mixture was stirred at room temperature for 2 h. The reaction solution was concentrated and the residue was dissolved in water and adjusted pH to 5˜6 with 2N of HCl. The solution was extracted with EtOAc (2×20 mL). The combined organic layers were dried and concentrated to give the target crude product which was used directly in the next step. LCMS (m/z): 203.1 (M+1).
Name
methyl 3-(1-methyl-1H-pyrazol-5-yl)benzoate
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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